ML266

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ML266 es un compuesto químico conocido como chaperona de la glucocerebrosidasa. Ha mostrado promesa en la investigación de la enfermedad de Gaucher, un trastorno genético que resulta de la deficiencia de la enzima glucocerebrosidasa. This compound facilita el transporte de la proteína glucocerebrosidasa mutante al lisosoma, restaurando así su actividad sin inhibir la función de la enzima .

Aplicaciones Científicas De Investigación

ML266 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la actividad y función de la glucocerebrosidasa.

Biología: this compound se utiliza en la investigación de biología celular y molecular para investigar el transporte y la actividad de la glucocerebrosidasa en las células.

Medicina: El compuesto muestra promesa en la investigación de la enfermedad de Gaucher, donde ayuda a restaurar la actividad de la enzima deficiente.

Industria: This compound se utiliza en el desarrollo de agentes terapéuticos y en el estudio de chaperonas enzimáticas

Mecanismo De Acción

ML266 ejerce sus efectos uniéndose a la proteína glucocerebrosidasa mutante y facilitando su transporte al lisosoma. Este proceso restaura la actividad de la enzima sin inhibir su función. Los objetivos moleculares involucrados incluyen la enzima glucocerebrosidasa y las vías de transporte lisosómico. This compound actúa como una chaperona, asegurando el correcto plegamiento y transporte de la enzima a su ubicación funcional .

Análisis Bioquímico

Biochemical Properties

ML266 interacts with the enzyme glucocerebrosidase (GCase). It binds to GCase and facilitates the transport of the mutant protein to the lysosome, thereby resuming the activity of GCase . Importantly, this compound does not inhibit the action of the GCase enzyme .

Cellular Effects

The primary cellular effect of this compound is the restoration of GCase activity in cells. By binding to GCase and facilitating its transport to the lysosome, this compound helps to resume the activity of GCase . This could have significant implications for cellular processes, particularly in cells affected by Gaucher disease.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GCase. It binds to GCase and does not inhibit the GCase enzyme’s action . Instead, it acts as a chaperone, facilitating the transport of the mutant protein to the lysosome where it can resume its activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucocerebrosidase (GCase). It binds to GCase and facilitates the transport of the mutant protein to the lysosome

Transport and Distribution

This compound binds to GCase and facilitates its transport to the lysosome

Subcellular Localization

Given its role in facilitating the transport of GCase to the lysosome , it is likely that this compound localizes to the lysosome

Métodos De Preparación

La preparación de ML266 involucra varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen la formación de enlaces específicos y la introducción de grupos funcionales. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente. Los métodos de producción industrial típicamente involucran síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

ML266 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. .

Comparación Con Compuestos Similares

ML266 es único en comparación con otros compuestos similares debido a su acción específica como chaperona de la glucocerebrosidasa. Compuestos similares incluyen:

MK-0941: Un activador de la glucoquinasa.

PF-04991532: Otro activador de la glucoquinasa.

Ciclomusalenona: Un compuesto con actividad chaperona similar.

KDM4-IN-2: Un compuesto con diferentes objetivos moleculares pero funciones chaperonas similares .

This compound se destaca por su mecanismo de unión y transporte específico, lo que lo convierte en una herramienta valiosa en la investigación de la enfermedad de Gaucher y otros trastornos relacionados.

Actividad Biológica

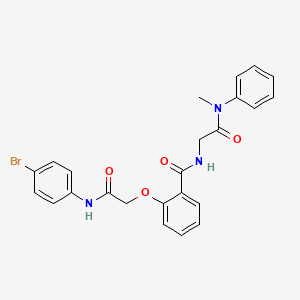

The compound 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide , also known as ML266 (or NCGC00182186), is a salicylic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₈H₁₈BrN₃O₃

- Molecular Weight : 496.4 g/mol

- IUPAC Name : 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide

Enzyme Modulation

This compound has been identified as a pharmacological chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. In cell-based assays using patient-derived fibroblasts, this compound showed no inhibition of GCase but successfully increased its activity in cells with specific mutations (p.N370S and p.L444P) .

Inhibition Studies

In addition to its role as an enzyme activator, this compound has been evaluated for its inhibitory effects on various biological targets:

- DNA Methyltransferases : Similar compounds have been shown to inhibit DNMT1 and DNMT3A, which are crucial for DNA methylation processes associated with cancer progression . While specific data on this compound's inhibition potency against these enzymes is limited, its structural similarities to known inhibitors suggest potential activity.

- Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit NF-κB signaling pathways, which are pivotal in inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties.

Cytotoxicity and Selectivity

This compound's cytotoxicity profile was assessed against various cancer cell lines. Although specific IC50 values for this compound were not detailed in the available literature, compounds with similar scaffolds have shown micromolar range cytotoxicity against leukemia cells . The selectivity of this compound towards GCase over other glycosidases (like α-glucosidase and α-galactosidase) further highlights its potential therapeutic utility without broad-spectrum toxicity .

Study 1: Enzyme Activity Enhancement

In a study evaluating the effects of this compound on GCase activity, researchers found that the compound significantly improved enzyme function in fibroblasts derived from patients with Gaucher disease. The enhancement was attributed to the compound's ability to stabilize the enzyme's conformation, thereby facilitating its catalytic function without inhibiting other related enzymes .

Study 2: Structural Activity Relationship (SAR)

A series of derivatives based on this compound were synthesized to explore their biological activities further. The modifications in substituents around the benzamide core were systematically investigated to determine their effects on enzyme inhibition and activation. The results indicated that specific substitutions could enhance selectivity and potency against targeted enzymes like DNMTs .

Study 3: Cytotoxicity Evaluation

In vitro assays conducted on leukemia cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects. The most potent derivatives achieved EC50 values in the low micromolar range, suggesting that this compound could be a lead compound for developing new anticancer agents targeting DNA methylation pathways .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Table 2: Structural Modifications and Their Effects on Biological Activity

| Modification Type | Effect on Activity | Example Compound |

|---|---|---|

| Methyl Substitution | Increased GCase activation | This compound |

| Bromo Substitution | Variable effects on inhibition | Compound 14 |

| Hydroxyl Group | Enhanced selectivity | Compound 31 |

Propiedades

IUPAC Name |

2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWBKACLHRZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the stability profile of ML266 in a laboratory setting?

A1: [] Research indicates that this compound demonstrates stability in D-PBS buffer at a pH of 7.4 when stored at room temperature for a period of 48 hours. [] This suggests that this compound possesses a degree of inherent stability under these specific conditions. Further research might explore stability across a wider range of pH values, temperatures, and storage solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.